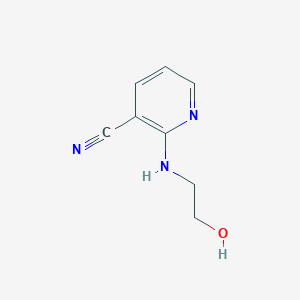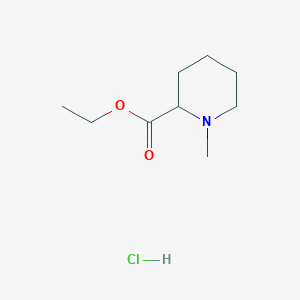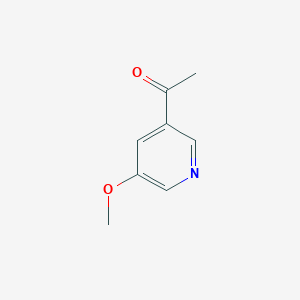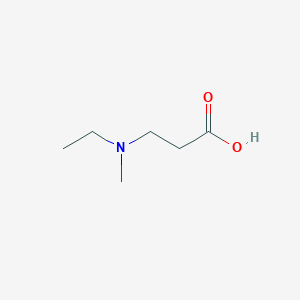![molecular formula C8H7NOS B1319026 2-Methylthieno[3,2-c]pyridin-4(5H)-one CAS No. 59207-23-7](/img/structure/B1319026.png)
2-Methylthieno[3,2-c]pyridin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthieno[3,2-c]pyridin-4(5H)-one is a useful research compound. Its molecular formula is C8H7NOS and its molecular weight is 165.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Domino Reaction Synthesis : A method for synthesizing 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones using a domino reaction of dimethylaminopropenoyl cyclopropanes, initiated by Lawesson's reagent, has been developed. This involves a sequence of regioselective thionation, ring-enlargement, and intramolecular aza-cyclization (Huang et al., 2012).
Electrophilic Addition Reaction : An electrophilic addition reaction between molecules of 3-(4-pyridine)-2-mercaptopropenoic acid has been studied, leading to the synthesis of specific thieno[3,2-c]pyridine derivatives (Castiñeiras et al., 2000).
Nitration of Dithienopyridine : Nitration studies of dithieno[3,2-b:3',2'-d]pyridine and dithieno[3,2-b:3',4'-d]pyridine, including 2-Methylthieno[3,2-c]pyridin-4(5H)-one, have been conducted, showing specific substitution patterns (Szabó & Gronowitz, 1993).
1,3-Dipolar Additions : Research on 1,3-dipolar additions to 7-Methylthieno[2,3-c]pyridine and subsequent reactions has been explored, revealing insights into the behavior of these compounds under various conditions (Fischer & Schneider, 1980).
Deuteriodeprotonation Studies : Investigations into the deuteriodeprotonation of substituted 4,5-borazarothieno[2,3-c]pyridines and 7,6-borazarothieno[3,2-c]pyridines, comparing with isoelectronic thieno[2,3-c]pyridines and thieno[3,2-c]pyridines, have been conducted (Gronowitz et al., 1977).
Chemical Synthesis and Reactions
Ketene Dithioacetals Reaction : A study on the reaction of ketene dithioacetals with 2-aminoethanol or 1-amino-2-propanol forming substituted 2-methyleneoxazolidines and their reaction with α,β-unsaturated esters to give 5H-oxazolo[3,2-a]pyridine derivatives has been reported (Huang & Zhang, 1989).
Galactose Oxidase Cofactor Study : Research into the electronic effect of the thioether linkage in the novel organic cofactor of galactose oxidase, using model compounds related to this compound, has been examined (Itoh et al., 1997).
Palladium-Catalyzed Couplings and Cyclizations : A method for the synthesis of thieno[3,2-b]pyridine derivatives using palladium-catalyzed couplings and intramolecular cyclizations has been explored (Calhelha & Queiroz, 2010).
Synthesis of Heterocyclic Ketene N,O-Acetals : The synthesis of heterocyclic ketene N,O-acetals and their reactions with α,β-unsaturated esters, forming oxazolo[3,2-a]pyridine derivatives, is presented in scientific research (Huang & Zhang, 1989).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been studied for their antimicrobial, anti-tubercular, and antioxidant activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in their antimicrobial, anti-tubercular, and antioxidant effects .
Biochemical Pathways
It’s known that similar compounds can affect various pathways, leading to their observed medicinal activities .
Pharmacokinetics
Similar compounds have been evaluated for their bioavailability .
Result of Action
Similar compounds have shown significant antimicrobial activities .
Action Environment
Similar compounds have been evaluated in various environments .
Biochemische Analyse
Biochemical Properties
2-Methylthieno[3,2-c]pyridin-4(5H)-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can modulate cell signaling pathways, which are crucial for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding interaction often results in changes in gene expression, which can have downstream effects on cellular processes . The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant alterations in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can undergo degradation under certain conditions, which may affect its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to alterations in the production and utilization of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are essential for the compound’s accumulation and activity within cells .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall efficacy in modulating cellular processes .
Eigenschaften
IUPAC Name |
2-methyl-5H-thieno[3,2-c]pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-4-6-7(11-5)2-3-9-8(6)10/h2-4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZYGMSEVJJFRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592582 |
Source


|
| Record name | 2-Methylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59207-23-7 |
Source


|
| Record name | 2-Methylthieno[3,2-c]pyridin-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)



